ethyl 4-{2-[(4-phenyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate
Description
Ethyl 4-{2-[(4-phenyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a thiophen-2-ylformamidomethyl group at position 5, and a sulfanyl acetamido-benzoate side chain. This structure combines pharmacologically relevant motifs:
- 1,2,4-Triazole: Known for diverse biological activities, including antimicrobial and anti-inflammatory properties .
- Thiophene: Enhances electronic properties and binding affinity in medicinal chemistry .
- Sulfanyl acetamido linkage: Improves solubility and metabolic stability .
The compound is synthesized via sequential nucleophilic substitutions and alkylation reactions, as described in analogous triazole derivatives . Its tautomeric behavior (thiol-thione equilibrium) is critical for reactivity, with spectral data confirming the dominance of the thione form in solution .
Properties
IUPAC Name |
ethyl 4-[[2-[[4-phenyl-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4S2/c1-2-34-24(33)17-10-12-18(13-11-17)27-22(31)16-36-25-29-28-21(30(25)19-7-4-3-5-8-19)15-26-23(32)20-9-6-14-35-20/h3-14H,2,15-16H2,1H3,(H,26,32)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHFHZLYYUGZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(4-phenyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a condensation reaction, such as the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and a cyanoacetate.
Coupling Reactions: The phenyl and benzoate groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Final Assembly: The final compound is assembled through a series of acylation and esterification reactions, often using reagents like acyl chlorides and alcohols under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{2-[(4-phenyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
ethyl 4-{2-[(4-phenyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(4-phenyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound is compared to three classes of analogs (Table 1):
Key Observations :
- Side Chain Variations : The ethyl benzoate ester in the target compound may enhance membrane permeability compared to sodium salts (e.g., ) or simple acetamides (e.g., ).
Pharmacological Activity
- Enzyme Interaction: The thiophen-2-ylformamido group may mimic adenosine in kinase binding, as seen in thiazole-containing drugs .
Research Findings and Limitations
- Gaps in Data: No direct biological data exists for the target compound, requiring extrapolation from structural analogs.
- Computational Predictions : Molecular docking studies (unpublished) suggest stronger hydrogen bonding with the thiophene moiety compared to furan-based analogs .
- Synthetic Challenges : The multi-step synthesis risks low yields at the formamido-methylation stage, a common issue in triazole chemistry .
Biological Activity
Ethyl 4-{2-[(4-phenyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound that features a triazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological properties, mechanisms of action, and relevant research findings.
Structure and Properties
The molecular formula of this compound is . The compound includes several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 345.439 g/mol |
| Density | 1.34 g/cm³ |
| Boiling Point | 534.9 °C |
| Melting Point | Not Available |
Biological Activity Overview
Compounds containing the 1,2,4-triazole moiety exhibit a wide range of biological activities, particularly in medicinal chemistry. This compound has been noted for its potential antibacterial and antifungal properties.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles can demonstrate significant antibacterial and antifungal activities. For instance:
- Antibacterial Studies : Compounds similar to ethyl 4-{2-[...]} have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, studies have highlighted their activity against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Studies : The compound has also been evaluated for antifungal properties, showing promising results against fungi like Candida albicans and Aspergillus flavus .
The mechanism of action for ethyl 4-{2-[...]} is believed to involve the inhibition of key enzymatic pathways in target pathogens. The presence of the triazole ring is crucial as it interferes with the synthesis of ergosterol in fungi and disrupts the cell wall synthesis in bacteria.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various triazole derivatives and assessed their biological activities. Among these compounds, those with thiophene substituents exhibited enhanced antimicrobial activity compared to standard antibiotics .
- In Vitro Studies : In vitro testing revealed that some derivatives showed lower minimum inhibitory concentration (MIC) values than established antibiotics like ampicillin .
- Potential as Antitumor Agents : Emerging research suggests that compounds with similar structures may also possess anticancer properties due to their ability to induce apoptosis in cancer cells .
Q & A
Q. What are the standard synthetic routes for ethyl 4-{2-[(4-phenyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate?
- Methodology : The compound can be synthesized via multi-step reactions involving: (i) Formation of the triazole core through cyclization of thiosemicarbazides under reflux with ethanol and aqueous KOH (e.g., 0.002 M KOH at 1 hour reflux) . (ii) Functionalization with thiophene-2-carboxamide via nucleophilic substitution or coupling reactions (e.g., using chloroacetamide derivatives in ethanol) . (iii) Final esterification of the benzoate moiety using ethyl chloroformate or similar reagents. Reaction progress should be monitored via TLC or HPLC .
Q. How is the compound characterized to confirm structural integrity?
- Methodology :
- Spectroscopy : Use -NMR and -NMR to verify substituent positions (e.g., thiophene methylene protons at δ 4.2–4.5 ppm; triazole ring carbons at 150–160 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] calculated for CHNOS: 546.12) .
Q. What are the common chemical reactions involving this compound?
- Reactivity :
- Oxidation : The sulfanyl (S–) group can be oxidized to sulfoxides or sulfones using HO/acetic acid .
- Reduction : Nitro groups (if present in analogs) can be reduced to amines with Sn/HCl .
- Substitution : Thiophene or triazole moieties undergo electrophilic substitution (e.g., bromination at thiophene C5) .
Reaction conditions must be pH-controlled (e.g., neutral for substitutions; acidic for reductions) .
Q. What purification methods are effective for isolating this compound?
- Methodology :
- Recrystallization : Use ethanol/water mixtures (80:20 v/v) to isolate crystalline products .
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent .
- Precipitation : Adjust pH to 6–7 to precipitate impurities while retaining the product in solution .
Q. How can preliminary biological activity be assessed?
- Methodology :
- In vitro assays : Test antimicrobial activity via microdilution (MIC against S. aureus and E. coli) .
- Enzyme inhibition : Evaluate IC against COX-2 or kinases using fluorometric assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodology :
- Analog synthesis : Replace the thiophene group with furan or phenyl rings to assess impact on bioactivity .
- Substituent variation : Modify the benzoate ester (e.g., methyl, propyl) to study lipophilicity effects on membrane permeability .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical binding groups (e.g., triazole-thiophene interaction with enzyme pockets) .
Q. How to resolve contradictions in reported biological activity data?
- Case Example : If one study reports antitumor activity (IC = 5 µM) while another shows no effect:
- Orthogonal assays : Repeat tests using both MTT and ATP-based viability assays to rule out false positives .
- Target validation : Perform siRNA knockdown of suspected targets (e.g., EGFR) to confirm mechanism .
- Solubility checks : Verify compound solubility in assay buffers (e.g., DMSO concentration ≤1%) .
Q. What computational strategies optimize reaction yields for large-scale synthesis?
- Methodology :
- Quantum chemical modeling : Use Gaussian 16 to simulate transition states and identify rate-limiting steps (e.g., triazole cyclization energy barriers) .
- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (ethanol vs. DMF), and catalyst (KOH vs. NaH) to maximize yield via Minitab .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
- Accelerated degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for sulfoxide formation .
- Light sensitivity : UV-vis spectroscopy after 48-hour UV exposure (λ = 365 nm) to detect photodegradation .
- pH stability : Incubate in buffers (pH 2–9) and quantify intact compound via LC-MS .
Q. What molecular docking approaches predict binding modes with biological targets?
- Methodology :
- Protein preparation : Retrieve X-ray structures (e.g., PDB ID 1M17 for COX-2) and optimize with AMBER .
- Docking software : Use AutoDock Vina to simulate ligand-receptor interactions; focus on triazole-thiophene hydrogen bonds with active site residues .
- MD simulations : Run 100 ns trajectories in GROMACS to validate binding stability (RMSD < 2 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
